Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride
Description
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride is a bicyclic compound featuring a benzodioxole moiety fused via a spiro junction to a cyclopentane ring, with an amine group at the 6-position. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11;/h3-4,7H,1-2,5-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSTNVOWHQQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides, using simple and inexpensive catalysts like NaOH . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of spirocyclic compounds often involves scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to produce these compounds on a larger scale. The use of robust catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized spirocyclic derivatives.
Scientific Research Applications
Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Spiro[1,3-benzodioxole-2,1’-cyclopentane]-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the evidence, focusing on structural features, physicochemical properties, and inferred reactivity.
Structural and Physicochemical Comparison
Key Comparative Insights
Ring Size and Steric Effects
- The target compound’s cyclopentane spiro ring introduces moderate ring strain compared to Analog 1 (cyclohexane), which has greater conformational flexibility. This strain may enhance reactivity in synthetic pathways or alter binding affinities in biological systems .
- Analog 3 ’s spiro[2.2]pentane system is highly rigid and compact, favoring applications where extreme steric constraint is required (e.g., enzyme active-site targeting) .
Functional Group Influence
- The primary amine in the target compound and Analog 1 allows for nucleophilic reactions (e.g., acylation, Schiff base formation). The hydrochloride salt in the target enhances polarity, improving solubility in polar solvents .
- Analog 2 ’s chloroacetamide group introduces electrophilic character, making it suitable for coupling reactions (e.g., with thiols or amines) or as a prodrug precursor .
Research Implications and Limitations
- Synthetic Utility : The target compound’s amine and spiro architecture make it a candidate for developing CNS-active molecules, leveraging rigidity to bypass metabolic instability .
- Data Gaps : Direct pharmacological or kinetic data for the target compound are absent in the evidence. Comparative inferences rely on structural analogs, necessitating further experimental validation.
Biological Activity
Overview
Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine hydrochloride is a spirocyclic compound characterized by its unique structural combination of a benzodioxole and cyclopentane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and antiviral properties. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.
- Molecular Formula : C₁₁H₁₄ClNO₂
- Molecular Weight : 227.68 g/mol
- CAS Number : 1047620-37-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The spirocyclic structure allows for unique binding interactions with proteins and enzymes, potentially leading to the inhibition or modulation of their activities.
Antimicrobial Activity
Research has indicated that spirocyclic compounds can exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds display effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Microorganism | Activity |
|---|---|---|
| Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine | S. aureus | Moderate |
| Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-amine | E. coli | Moderate |
Antitumor Activity
The antitumor potential of spirocyclic compounds has been a focal point in recent studies. For example, similar spiroindole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Although specific data on this compound is limited, the structural similarities suggest potential activity.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| Mia PaCa-2 | Spiro[1,3-benzodioxole derivative] | 15 |
| PANC-1 | Spiro[1,3-benzodioxole derivative] | 20 |
Antiviral Activity
Preliminary investigations into the antiviral properties of spirocyclic compounds suggest that they may inhibit viral replication through various mechanisms. While specific studies on this compound are sparse, compounds with similar structures have shown promise against viral targets.
Study 1: Structure-Activity Relationship (SAR)
A study examining the SAR of related spirocyclic compounds revealed that modifications to the benzodioxole moiety significantly influenced biological activity. The introduction of various substituents was found to enhance antimicrobial and antitumor activities .
Study 2: In Vivo Efficacy
In vivo studies on spiroindole analogs demonstrated significant tumor reduction in xenograft models. This suggests that similar spirocyclic compounds may offer therapeutic benefits in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
